molecular formula C12H11N3OS B162986 Necrostatin-1 (inactive control) CAS No. 64419-92-7

Necrostatin-1 (inactive control)

カタログ番号: B162986
CAS番号: 64419-92-7
分子量: 245.30 g/mol
InChIキー: MPLRRPKKFHUEEL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone is a chemical scaffold of significant interest in medicinal chemistry and biochemical research. Compounds based on the 2-thioxoimidazolidin-4-one core, particularly those with indole-derived substitutions, are frequently investigated for their diverse biological activities and potential as polypharmacological agents. Research into closely related structural analogs has shown promise in immunology and inflammation studies. For instance, certain 5-((1H-indazol-3-yl)methylene)-2-thioxoimidazolidin-4-one derivatives have been identified as potent Aryl hydrocarbon Receptor (AHR) agonists, demonstrating substantial anti-psoriasis activity in mouse models by modulating the immune balance of Th17/22 and Treg cells . Other studies on similar 2-thioxo-4-thiazolidinone derivatives indicate potential anti-inflammatory and anti-allergic properties, with evidence of their ability to modulate IgE levels and reduce key cytokines such as IL-2 and TNF-α . This compound serves as a valuable tool for researchers exploring new therapeutic targets in areas including immunomodulation, inflammation, and enzyme inhibition. Its structure aligns with privileged scaffolds in drug discovery, making it a versatile candidate for hit-to-lead optimization and mechanism of action studies.

特性

IUPAC Name

5-(1H-indol-3-ylmethyl)-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,10,13H,5H2,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLRRPKKFHUEEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(=S)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10418692
Record name Nec-1i
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10418692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64419-92-7
Record name Nec-1i
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10418692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

作用機序

Action Environment

The action, efficacy, and stability of Nec-1i can be influenced by various environmental factors. For instance, the presence of reactive oxygen species (ROS) in the environment could potentially affect the antioxidant activity of Nec-1i. .

生物活性

5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, focusing on its mechanisms, effectiveness against various pathogens, and cytotoxicity profiles.

Chemical Structure and Properties

The compound features an indole moiety attached to a thioxo-imidazolidinone scaffold, which is crucial for its biological activity. The structural characteristics can influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone.

The compound exhibits activity against methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans. The mechanism involves disruption of bacterial cell wall synthesis and interference with fungal cell membrane integrity.

Minimum Inhibitory Concentration (MIC)

The MIC values for related compounds indicate their potency:

  • Against MRSA : MIC values as low as 0.25 µg/mL have been reported for structurally similar compounds with halogen substitutions on the indole ring .
  • Against Cryptococcus neoformans : Compounds showed MIC values ≤0.25 µg/mL, indicating strong antifungal activity without significant cytotoxic effects .
CompoundTarget PathogenMIC (µg/mL)
5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinoneMRSA≤0.25
Related Indole-Imidazole CompoundsCryptococcus neoformans≤0.25

Cytotoxicity Studies

Cytotoxicity assays have been performed using human embryonic kidney cells (HEK293) to evaluate the safety profile of these compounds.

Results

Most tested compounds exhibited low cytotoxicity at concentrations up to 32 µg/mL. Notably, the more active anti-MRSA compounds did not show hemolytic activity, indicating a favorable safety profile .

CompoundCytotoxicity (IC50, µg/mL)Hemolytic Activity
5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone>32None
Active Anti-MRSA Compounds (e.g., 26, 32)>32None

Case Studies

Several studies have explored the biological activity of indole-based compounds, including 5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone:

  • Study on Antimicrobial Efficacy : A study reported that analogues of this compound exhibited significant antimicrobial activity against MRSA and C. neoformans, with specific structural modifications enhancing efficacy .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various indole derivatives on HEK293 cells and found that most compounds had minimal toxicity, supporting their potential therapeutic use .

科学的研究の応用

Necroptosis Inhibition

One of the primary applications of Necrostatin-1 is its role as a necroptosis inhibitor . Necroptosis is a form of programmed cell death that is distinct from apoptosis and is mediated by receptor-interacting protein kinases (RIPK). Necrostatin-1 selectively inhibits RIPK1, thereby preventing necroptotic cell death.

Case Study: Neuroprotection

In a study focusing on neurodegenerative diseases, Necrostatin-1 was shown to protect neurons from necroptosis induced by various neurotoxic agents. The administration of Nec-1 resulted in a significant reduction in neuronal loss and improved functional recovery in animal models of stroke and traumatic brain injury .

Cancer Research

Necrostatin-1 has been investigated for its potential applications in cancer therapy. By inhibiting necroptosis, it may enhance the efficacy of certain chemotherapeutic agents.

Data Table: Effects on Cancer Cell Lines

Cell Line Treatment Outcome
HeLaNec-1 + ChemotherapyIncreased cell viability
MCF7Nec-1Reduced necroptotic markers
A549Nec-1 + RadiationEnhanced survival rates

In these studies, combining Necrostatin-1 with traditional therapies led to improved outcomes compared to treatments without the inhibitor, indicating its potential as an adjunct therapy in oncology .

Immunology

In immunological research, Necrostatin-1 has been identified as a competitive inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation.

Case Study: Autoimmune Diseases

Research has demonstrated that using Necrostatin-1 can modulate immune responses in models of autoimmune diseases such as lupus and multiple sclerosis. The compound's ability to inhibit IDO may restore normal immune function and reduce inflammation .

Cardiovascular Research

The compound has also been studied for its effects on cardiovascular health. By inhibiting necroptosis, it may protect cardiac cells during ischemic events.

Data Table: Cardiac Cell Protection Studies

Study Type Findings
Ischemia-Reperfusion ModelReduced myocardial infarction size with Nec-1
Cardiomyocyte CulturesEnhanced cell survival under hypoxic conditions

These findings suggest that Necrostatin-1 could be a promising therapeutic agent for protecting the heart during ischemic episodes .

類似化合物との比較

Comparison with Similar Compounds

The structural and functional diversity of 2-thioxo-4-imidazolidinone derivatives arises from substitutions at positions 3, 5, and modifications to the thioxo group. Below is a detailed comparison:

Structural and Functional Differences

Compound Name Substituents (Position) Key Modifications Biological Activity IC50/EC50 Synthesis Method Reference
5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone (Nec-1) Indol-3-ylmethyl (5), Methyl (3) Thioxo (2), Methyl at N3 RIPK1 inhibition, Aβ42 disaggregation, MAO-A 182 nM (RIPK1), 8.23 µM Condensation, alkylation
5-(5-Fluoro-1H-indol-3-ylmethylene)-2-imino-1,3-dimethyl-imidazolidin-4-one Fluoro-indolylmethylene (5), Methyl (1,3) Imino (2) instead of thioxo MAO-A inhibition 0.07 µM Microwave-assisted condensation
5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one esters 4-Hydroxybenzyl (5), Variable esters (O) Esterified hydroxybenzyl group Herbicidal activity N/A DCC/DMAP-mediated esterification
5-Methyl-2-((4-oxo-2-(pyridin-4-yl)quinazolin-3-yl)imino)thiazolidin-4-one Pyridinyl-quinazolinone (2), Methyl (5) Thiazolidinone core Anticancer, enzyme inhibition N/A Nucleophilic substitution
3-(4-Methylphenyl)-5-(propan-2-yl)-2-thioxoimidazolidin-4-one 4-Methylphenyl (3), Isopropyl (5) Aliphatic substituents Not reported (structural analog) N/A Not specified

Key Observations

Substituent Effects on Activity: The indol-3-ylmethyl group in Nec-1 is critical for RIPK1 binding, as its removal abolishes activity . Fluorination at the indole 5-position () enhances MAO-A inhibition 100-fold compared to Nec-1 (0.07 µM vs. 8.23 µM), likely due to improved hydrophobic interactions . Thioxo vs. Imino Groups: Replacing the thioxo with an imino group (e.g., in 5-(5-fluoro-indol-3-ylmethylene)-2-imino derivatives) alters electron distribution, enhancing MAO-A affinity .

Synthetic Accessibility: Nec-1 is synthesized via straightforward alkylation and condensation , while esterified derivatives () require coupling agents like DCC/DMAP, which may reduce scalability . Microwave-assisted synthesis () improves yields for imidazolidinones with arylidene substituents .

Biological Applications :

  • Nec-1’s dual role in necroptosis and Aβ42 disaggregation is unique among analogs .
  • Herbicidal derivatives () lack the indole moiety, highlighting the importance of aromaticity for targeting mammalian enzymes .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The N3 methyl group in Nec-1 stabilizes the RIPK1 binding conformation via van der Waals interactions . Thioxo group at position 2 enhances hydrogen bonding with FAD in MAO-A, while imino derivatives optimize π-π stacking .
  • Therapeutic Potential: Nec-1’s Aβ42 disaggregation activity suggests utility in Alzheimer’s therapy . Fluoro-indole derivatives with sub-micromolar MAO-A inhibition (0.07 µM) are promising antidepressants .

準備方法

Step 1: Michael Addition of Hydrazides to Maleimides

In the initial step, N-substituted maleimides react with phenyl hydrazides or 4-methylphenyl hydrazides in ethanol under reflux. The reaction typically requires 6–12 hours, yielding maleimide derivatives with indole moieties. Key parameters include:

ParameterConditionImpact on Yield
SolventEthanolOptimal polarity
TemperatureReflux (78°C)Faster kinetics
Hydrazide substituentElectron-withdrawing groupsHigher yield

For example, reacting N-(4-chlorophenyl)maleimide with 4-methylphenyl hydrazide in ethanol for 10 hours produces a maleimide intermediate in 82% yield.

Step 2: Cyclization with Isothiocyanates

The maleimide intermediate undergoes cyclization with cyclohexyl isothiocyanate in acetonitrile under acidic conditions (glacial acetic acid). This step requires prolonged reaction times (16–70 hours) due to steric hindrance from the indole group:

Maleimide intermediate+Cyclohexyl isothiocyanateCH3CN, AcOH5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone\text{Maleimide intermediate} + \text{Cyclohexyl isothiocyanate} \xrightarrow{\text{CH}_3\text{CN, AcOH}} \text{5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone}

The reaction mechanism proceeds via nucleophilic attack of the thiocyanate nitrogen on the maleimide carbonyl, followed by intramolecular cyclization. Yields range from 68% to 89%, depending on the substituents.

Heteropolyacid-Catalyzed One-Pot Synthesis

Recent advancements employ Keggin-type heteropolyacids (e.g., H₃PW₁₂O₄₀) as green catalysts to streamline synthesis. This one-pot method condenses maleimides, hydrazides, and isothiocyanates in acetonitrile at 60°C for 8–12 hours:

Reaction Optimization

  • Catalyst loading : 5 mol% heteropolyacid maximizes yield (up to 91%).

  • Solvent effects : Acetonitrile outperforms ethanol due to better catalyst solubility.

  • Temperature : Reactions above 60°C induce decomposition, reducing yield by 15–20%.

This method eliminates the need for isolation of intermediates, reducing waste and processing time.

Solid-Phase Synthesis for High-Throughput Applications

A niche approach utilizes resin-bound maleimides to facilitate parallel synthesis. Wang resin functionalized with maleimide groups reacts with indole-containing hydrazides, followed by cleavage with trifluoroacetic acid (TFA). While yields are moderate (55–65%), this method enables rapid generation of derivative libraries.

Analytical Validation of Synthetic Products

All methods emphasize rigorous structural characterization:

Spectroscopic Data

  • ¹H NMR : Key signals include:

    • Indole NH proton at δ 10.8–11.2 ppm.

    • Thioxo group adjacent CH₂ protons as triplets (δ 4.58–4.64 ppm).

  • IR : Strong absorption at 1695 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C=S stretch).

  • Mass spectrometry : Molecular ion peak at m/z 245.30 ([M+H]⁺).

Purity Assessment

HPLC analyses using C18 columns (acetonitrile/water gradient) confirm purity >95% for most batches.

Challenges and Limitations

  • Steric hindrance : Bulky N-substituents on maleimides reduce cyclization efficiency.

  • Solvent toxicity : Acetonitrile’s environmental impact necessitates alternative solvents.

  • Scale-up issues : Prolonged reaction times in step 2 hinder industrial adoption .

Q & A

Q. What are the established synthetic routes for 5-(1H-Indol-3-ylmethyl)-2-thioxo-4-imidazolidinone?

The compound can be synthesized via a one-pot reaction using S-amino acids and phenylisothiocyanate in a triethylamine/DMF-H₂O solvent system. This method allows efficient formation of the thioxoimidazolidinone core, with indole substitution introduced through subsequent alkylation or condensation steps. Reaction optimization should focus on temperature control (typically 60–80°C) and stoichiometric ratios to minimize byproducts .

Q. How is the structural identity of this compound validated in experimental settings?

Structural confirmation relies on spectroscopic techniques:

  • ¹H/¹³C-NMR : Key signals include indole NH (~10–12 ppm), thioxo group resonance (~170–180 ppm in ¹³C), and imidazolidinone carbonyl peaks.
  • Mass spectrometry : The molecular ion peak at m/z 259.33 (M⁺) confirms the molecular formula C₁₃H₁₃N₃OS .
  • X-ray crystallography : For crystalline derivatives, SHELX software is widely used for refinement, with bond lengths and angles validated against databases like Cambridge Structural Database .

Q. What is the primary biological target of this compound, and how is its inhibitory activity quantified?

The compound (Necrostatin-1) selectively inhibits receptor-interacting protein kinase 1 (RIPK1), a key mediator of necroptosis. Activity is quantified via:

  • Enzymatic assays : RIPK1 inhibition (EC₅₀ = 182 nM) using ATP-competitive binding assays.
  • Cell-based necroptosis models : EC₅₀ values (~494 nM) are determined in TNFα-treated FADD-deficient Jurkat cells, with viability measured via ATP-dependent luminescence .

Q. What are the recommended handling protocols for this compound in cell culture studies?

  • Solubility : Dissolve in DMSO (10 mg/mL, 38.6 mM) with gentle heating (<40°C). Avoid aqueous buffers due to precipitation.
  • Working concentration : 0.15–40 µM, with dose-response validation to exclude off-target effects at higher doses .

Advanced Research Questions

Q. How can researchers reconcile contradictory bioactivity data between RIPK1 inhibition and monoamine oxidase (MAO) interactions?

Recent studies reveal dual inhibitory roles:

  • RIPK1 : Dominates in necroptosis pathways (low µM range).
  • MAO-A : Observed at higher concentrations (IC₅₀ = 8.23 µM), validated via docking studies showing indole-thiohydantoin interactions with MAO-A’s FAD cofactor. Orthogonal assays (e.g., Seahorse metabolic analysis) should distinguish pathway-specific effects .

Q. What structural modifications enhance bioactivity in derivatives of this compound?

Structure-activity relationship (SAR) studies highlight:

  • Indole substitution : 5-Methyl groups improve RIPK1 binding affinity by 30%.
  • Imidazolidinone modifications : 3-Methyl substitution (as in Necrostatin-1) optimizes solubility without compromising activity.
  • Derivative libraries : Compounds with 1,3,4-oxadiazole sulfanyl acetamide moieties show enhanced α-glucosidase inhibition (IC₅₀ < 10 µM) .

Q. What experimental approaches characterize its coordination chemistry with transition metals?

Kinetic studies using Pd(II) salts (e.g., PdCl₂, K₂[PdCl₄]) in DMSO-d₆ reveal:

  • 1H-NMR tracking : Downfield shifts in thioxo and indole NH signals indicate Pd coordination.
  • Reaction kinetics : Second-order rate constants (k ≈ 10⁻³ M⁻¹s⁻¹) suggest a ligand substitution mechanism. Spectrophotometric titration confirms 1:1 metal-ligand stoichiometry .

Q. How does crystallography resolve conformational flexibility in related analogs?

Single-crystal X-ray analysis of β-lactam analogs shows:

  • Planarity : The imidazolidinone ring deviates <0.04 Å, with sp² hybridization at N4 confirmed by bond angle sums (355.6°).
  • Intermolecular interactions : C-H···O and π-π stacking (centroid distances ~3.8 Å) stabilize crystal packing. SHELXL refinement protocols are critical for modeling disorder in flexible substituents .

Q. What methodologies quantify kinetic stability in biological matrices?

  • LC-MS/MS : Plasma stability assays (37°C, 1–24 hrs) show 80% degradation within 8 hours, attributed to esterase activity.
  • Microsomal incubation : CYP450-mediated oxidation of the indole methyl group generates a major metabolite (t₁/₂ = 45 min), identified via high-resolution MS/MS .

Q. How can researchers address discrepancies in reported EC₅₀ values across cell lines?

Variability arises from:

  • Cell type : FADD-deficient vs. HT-29 cells show 2-fold differences due to basal RIPK3 expression.
  • Assay endpoints : ATP-based viability vs. PI staining for membrane integrity. Normalization to caspase inhibition (e.g., Z-VAD-FMK) controls for apoptosis-necroptosis crosstalk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Necrostatin-1 (inactive control)
Reactant of Route 2
Reactant of Route 2
Necrostatin-1 (inactive control)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。